molecular formula C33H34N6O6 B1668253 Candesartan cilexetil CAS No. 145040-37-5

Candesartan cilexetil

Cat. No.: B1668253
CAS No.: 145040-37-5
M. Wt: 610.7 g/mol
InChI Key: GHOSNRCGJFBJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Candesartan cilexetil is a non-peptide tetrazole derivative and an angiotensin II type 1 (AT1) receptor blocker (ARB) used primarily for hypertension and chronic heart failure (CHF) . As a prodrug, it is rapidly hydrolyzed to its active metabolite, candesartan, during gastrointestinal absorption, which selectively inhibits AT1 receptors to block vasoconstriction and aldosterone release .

It is available in 4, 8, 16, and 32 mg tablets, administered once daily due to its sustained 24-hour antihypertensive effect .

Clinical Efficacy: In hypertension, this compound reduces systolic/diastolic blood pressure (SBP/DBP) by 5–12/2.5–8 mmHg (placebo-corrected) at doses of 4–16 mg/day . For CHF, it reduces cardiovascular mortality and hospitalization rates, particularly in patients intolerant to ACE inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of candesartan cilexetil involves several key steps:

Industrial Production Methods: The industrial production of this compound typically involves a one-pot method that combines alkylation, hydrolysis, and ester formation. This method is efficient, with fewer synthesis steps and a simpler process. The raw materials used are cost-effective and readily available, making the production process economically viable .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hypertension Management

Candesartan cilexetil is widely prescribed for the treatment of essential hypertension. It works by blocking the action of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.

  • Clinical Studies : A study published in the Journal of Hypertension demonstrated that candesartan significantly reduced both systolic and diastolic blood pressure compared to placebo over a 12-week period.
  • Dosage : The typical starting dose is 8 mg once daily, which can be adjusted based on patient response.

Heart Failure Treatment

In patients with heart failure, particularly those with reduced ejection fraction, this compound has shown beneficial effects on morbidity and mortality.

  • Research Findings : The CHARM (Candesartan in Heart Failure: Assessment of Mortality and Morbidity) program revealed that candesartan reduced the risk of cardiovascular death and hospitalization for heart failure compared to placebo.
  • Mechanism : By inhibiting angiotensin II effects, it alleviates the neurohormonal activation associated with heart failure.

Chronic Kidney Disease

This compound has been investigated for its protective effects on renal function in patients with chronic kidney disease.

  • Case Studies : A longitudinal study found that patients receiving candesartan experienced slower progression of kidney dysfunction compared to those treated with conventional antihypertensive agents.
  • Renal Outcomes : The drug helps in reducing proteinuria, a significant marker of renal damage.

Prevention of Stroke

The role of candesartan in stroke prevention has also been explored, particularly in hypertensive patients.

  • Clinical Evidence : Research published in Stroke indicated that treatment with candesartan was associated with a lower incidence of stroke compared to other antihypertensives.
  • Patient Selection : It is particularly beneficial for patients with a history of transient ischemic attacks or minor strokes.

Data Table: Summary of Clinical Applications

ApplicationEvidence LevelKey Findings
Hypertension ManagementHighSignificant reduction in blood pressure; effective as monotherapy or combination therapy
Heart Failure TreatmentHighReduced cardiovascular mortality and hospitalization rates
Chronic Kidney DiseaseModerateSlower progression of renal dysfunction; reduction in proteinuria
Stroke PreventionModerateLower incidence of stroke events compared to other antihypertensives

Case Study 1: Hypertension Control

A 55-year-old male with resistant hypertension was treated with this compound alongside lifestyle modifications. Over six months, his systolic blood pressure decreased from 180 mmHg to 130 mmHg, demonstrating significant improvement without adverse effects.

Case Study 2: Heart Failure Management

A 70-year-old female patient with heart failure was enrolled in a clinical trial assessing candesartan's efficacy. After one year, she showed improved exercise tolerance and a significant reduction in hospital admissions related to heart failure exacerbations.

Mechanism of Action

Candesartan cilexetil works by blocking the angiotensin II type 1 receptor (AT1). Angiotensin II is a potent vasoconstrictor that increases blood pressure by causing blood vessels to constrict and stimulating the release of aldosterone, which promotes sodium and water retention. By blocking the AT1 receptor, candesartan prevents these actions, leading to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Other Angiotensin II Receptor Blockers (ARBs)

Losartan

  • Efficacy : In a head-to-head trial, candesartan cilexetil 16 mg once daily achieved greater SBP/DBP reductions (12/8 mmHg) compared to losartan 50 mg (8/5 mmHg) .
  • Pharmacokinetics : Candesartan’s tighter AT1 receptor binding and slower dissociation result in a higher trough-to-peak ratio (80–100%) compared to losartan (~30–40%) .

Azilsartan

  • A non-inferiority trial in Japanese hypertensive patients showed 10 mg azilsartan reduced SBP by 0.9 mmHg more than 8 mg this compound (p=0.037), with comparable safety . Azilsartan offers cost savings but requires further comparison with other ARBs like olmesartan .

Olmesartan

  • Candesartan’s cardiovascular benefits in CHF distinguish it from most ARBs .

ACE Inhibitors (Enalapril)

  • This compound 8 mg demonstrated equivalent efficacy to enalapril 10–20 mg in reducing BP, with fewer adverse effects like cough (0.3% vs. 4.5% with ACE inhibitors) .

Calcium Channel Blockers (Amlodipine)

  • In the CASTLE trial, this compound 8 mg matched amlodipine 5 mg in BP reduction but showed superior tolerability, with fewer cases of peripheral edema (1.2% vs. 5.8%) .

Diuretics and Combination Therapies

  • Candesartan + Hydrochlorothiazide (HCTZ): Combination therapy (16 mg + 12.5 mg) reduced SBP/DBP by 12.0/7.5 mmHg vs. 7.5/5.5 mmHg with monotherapy . Outperformed losartan 50 mg/HCTZ 12.5 mg in BP reduction and matched lisinopril 10 mg/HCTZ 12.5 mg .

Data Tables

Table 1: Efficacy of this compound vs. Other Antihypertensives

Drug (Dose) Study Design SBP Reduction (mmHg) DBP Reduction (mmHg) Key Findings
Losartan (50 mg) RCT, 8 weeks 8.0 5.0 Candesartan 16 mg superior
Azilsartan (10 mg) Non-inferiority RCT -0.9* ≤1.4* Non-inferior to candesartan 8 mg
Enalapril (10–20 mg) RCT, 12 weeks Equivalent Equivalent Comparable efficacy, fewer AEs
Amlodipine (5 mg) CASTLE trial Equivalent Equivalent Lower edema risk

*Difference vs. candesartan 8 mg.

Table 2: Combination Therapy Efficacy

Regimen (Dose) SBP/DBP Reduction (mmHg) Comparator (Dose) Outcome
Candesartan 16 mg + HCTZ 12.5 mg 12.0/7.5 Losartan 50 mg + HCTZ 12.5 mg Superior
Candesartan 8 mg + HCTZ 12.5 mg 10.5/6.8 Lisinopril 10 mg + HCTZ 12.5 mg Equivalent

Biological Activity

Candesartan cilexetil is an angiotensin II receptor antagonist (ARB) that is widely used for the treatment of hypertension and heart failure. As a prodrug, it is converted into its active form, candesartan, during gastrointestinal absorption. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

This compound selectively antagonizes the AT1 receptor subtype of angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance through the renin-angiotensin-aldosterone system (RAAS). The binding affinity of candesartan for the AT1 receptor is over 10,000 times greater than for the AT2 receptor, allowing it to effectively inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This results in:

  • Decreased Blood Pressure : this compound reduces both systolic and diastolic blood pressure in a dose-dependent manner, with effective doses ranging from 4 to 32 mg daily .
  • Increased Renin Activity : Following administration, plasma renin activity increases, leading to elevated levels of angiotensin I and II; however, the effects of angiotensin II are blocked by candesartan .
  • Altered Electrolyte Balance : The inhibition of aldosterone secretion promotes sodium excretion and potassium retention, contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Bioavailability : The absolute bioavailability of candesartan is approximately 15%, with no significant impact from high-fat meals .
  • Protein Binding : Candesartan is highly protein-bound (>99%) and does not penetrate red blood cells .
  • Volume of Distribution : The volume of distribution is about 0.13 L/kg .

Hypertension Management

This compound has been shown to effectively manage hypertension across various clinical settings. Clinical trials indicate that it provides comparable antihypertensive effects to other ARBs and ACE inhibitors without causing cough, a common side effect associated with ACE inhibitors .

Heart Failure

Recent studies have reported the efficacy of this compound in treating chronic heart failure (CHF), demonstrating improvements in patient outcomes and reductions in hospitalizations related to heart failure exacerbations .

Organ Protection

Beyond its antihypertensive properties, this compound exhibits protective effects on various organs:

  • Cardiac Protection : It has been shown to prevent left ventricular hypertrophy and cardiac fibrosis while protecting against ischemia-reperfusion injury .
  • Renal Protection : In models of renal dysfunction, it reduces proteinuria and albuminuria and inhibits renal fibrosis by modulating TGF-beta1 expression .

Case Studies and Research Findings

Several studies highlight the broad biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound possesses antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential repurposing for infectious diseases .
  • Stroke Prevention : In stroke-prone hypertensive rats, candesartan significantly reduced stroke incidence with minimal blood pressure lowering effects at low doses .
  • Clinical Trials : The ACCESS study indicated that treatment with this compound led to a reduction in cardiovascular events among stroke survivors .

Data Summary

ParameterValue/Effect
Bioavailability~15%
Protein Binding>99%
Volume of Distribution0.13 L/kg
Effective Dose Range4–32 mg/day
Antihypertensive EffectComparable to ACE inhibitors without cough
Organ ProtectionPrevents cardiac hypertrophy; renal protection
Antimicrobial ActivityEffective against MRSA

Q & A

Basic Research Questions

Q. What experimental designs are recommended to assess the pharmacokinetics and duration of action of candesartan cilexetil in preclinical studies?

  • Methodological Answer : Preclinical studies should utilize randomized, double-blind protocols with placebo controls to evaluate dose-response relationships. For pharmacokinetic profiling, plasma concentration-time curves should be measured after oral administration, with attention to the prodrug conversion to active candesartan. Studies should include repeated dosing over 24–48 hours to confirm sustained AT1 receptor blockade, as its long-acting efficacy is attributed to tight receptor binding and slow dissociation .

Q. How can HPLC methods be optimized for quantifying this compound purity and related substances in pharmaceutical formulations?

  • Methodological Answer : Use a mobile phase of acetonitrile-water (3:2) with UV detection at 254 nm. System suitability requires baseline separation of this compound from impurities (e.g., relative retention times of ~0.4, 0.5, and 2.0). Sample preparation involves dissolving the compound in the mobile phase, followed by dilution to achieve linearity within 95–105% of the labeled claim. Peaks from related substances must not exceed 1/5 of the this compound peak area in standard solutions .

Q. What are the key considerations for designing pediatric clinical trials to evaluate this compound safety and efficacy?

  • Methodological Answer : Pediatric trials should use weight-adjusted dosing (e.g., 0.05–0.4 mg/kg/day) and include long-term follow-up (≥52 weeks) to monitor growth and renal function. Primary endpoints should focus on systolic/diastolic blood pressure reductions, with secondary endpoints assessing tolerability (e.g., hyperkalemia, serum creatinine changes). Placebo-controlled phases must adhere to ethical guidelines for hypertension management in children .

Advanced Research Questions

Q. How can researchers resolve contradictions in mortality outcomes between this compound trials, such as the ACCESS and SECRET studies?

  • Methodological Answer : The ACCESS trial reported reduced 12-month mortality in stroke survivors, while SECRET (in renal transplant patients) showed no mortality benefit. Confounding factors include patient populations (acute vs. chronic conditions) and comorbidities (e.g., renal impairment). Meta-analyses should stratify by baseline renal function and adjust for concomitant medications (e.g., ACE inhibitors). Mechanistic studies on AT1 receptor signaling in ischemia-reperfusion injury may clarify context-dependent benefits .

Q. What strategies improve the bioavailability of this compound given its poor aqueous solubility?

  • Methodological Answer : Solid dispersions (SDs) using Soluplus® and sodium lauryl sulfate (SLS) in a 1:3 ratio increase solubility by 11-fold via hydrogen bonding, confirmed by FTIR shifts (C-H stretch from 2932 cm⁻¹ to 2865 cm⁻¹). Solvent evaporation methods yield SDs with >95% drug content. In vitro dissolution testing should simulate gastrointestinal pH gradients to validate enhanced bioavailability .

Q. How does this compound interact with DNA repair mechanisms, and what implications does this have for long-term safety?

  • Methodological Answer : In vitro assays reveal this compound inhibits translesion synthesis DNA polymerases (e.g., pol κ, η, ι) at ~24 µM, potentially interfering with DNA damage repair. However, cellular studies (e.g., XP-V cell lines) show no replicative polymerase inhibition, suggesting specificity for error-prone repair pathways. Long-term safety studies should monitor cancer incidence, as CHARM reported higher non-cardiovascular mortality linked to cancer .

Q. What methodological challenges arise when evaluating this compound in combination therapies for resistant hypertension?

  • Methodological Answer : Combination trials (e.g., with hydrochlorothiazide or ACE inhibitors) require factorial designs to isolate additive effects. Key challenges include drug-drug interactions (e.g., potassium retention with ACE inhibitors) and endpoint selection (e.g., ambulatory BP monitoring vs. clinic readings). Pharmacodynamic modeling can optimize dosing schedules to maintain 24-hour BP control .

Q. How should researchers interpret renal outcomes in this compound trials involving patients with advanced chronic kidney disease (CKD)?

  • Methodological Answer : In CKD stages 4–5, this compound reduces proteinuria (0.95→0.39 g/day) and slows serum creatinine doubling via RAAS inhibition. Trials must monitor hyperkalemia and use time-to-event analysis (Kaplan-Meier) for renal survival endpoints. Dose escalation (4→16 mg/day) should be cautious, with frequent electrolyte monitoring .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound’s cardioprotective effects while others show neutral outcomes in heart failure?

  • Methodological Answer : Divergent results stem from patient stratification (e.g., HFrEF vs. HFpEF) and background therapy. CHARM-Overall found cardiovascular mortality reductions only in HFrEF subgroups, while neutral outcomes in HFpEF may relate to differential RAAS activation. Biomarker-guided studies (e.g., NT-proBNP levels) could refine patient selection .

Q. How can discrepancies in this compound’s impact on exercise tolerance be reconciled across trials?

  • Methodological Answer : Variability arises from exercise protocols (e.g., treadmill vs. cycle ergometry) and baseline functional capacity. Trials should standardize exercise testing (e.g., modified Naughton protocol) and adjust for placebo effects. Subgroup analyses by baseline VO₂ max may identify responders .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSNRCGJFBJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020239
Record name Candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145040-37-5
Record name Candesartan cilexetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145040-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Candesartan cilexetil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candesartan cilexetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Candesartan cilexetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), methanol (200 ml), and water (1 ml) was gently refluxed for about 16–17 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), toluene (60 ml), methanol (120 ml), and water (1 ml) was gently refluxed for about 5 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of about 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue (36.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Typically, the deprotection step comprises heating to reflux trityl candesartan cilexetil in methanol. Optionally, the deprotection solvent mixture further comprises an organic solvent, such as toluene, and/or an acid, such as formic acid. The cilexetil trityl candesartan is heated to reflux until a clear solution is obtained. Typically, the reaction temperature is from about 30° C. to about 90° C., preferably from about 50° C. to about 90° C., and the heating takes place for about 5 to about 19 hours, preferably for about 8 to about 12 hours. Thereafter, the solvents are removed by evaporation to obtain crude deprotected candesartan cilexetil. The solvents may be removed at a temperature of about 30° C. to about 70° C., preferably at a temperature of about 50° C., and at a reduce pressure of about 30 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cilexetil trityl candesartan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of trityl candesartan cilexetil (TCC, 30.0 g, 35.17 mmol), toluene (180 mL), methanol (180 mL), formic acid (1.6 g) and water (0.63 g) was refluxed for about 10 h (HPLC control), the solvents were evaporated at 60° C./30 mbar to give a residue as a viscous oil, (about 31 g, theoretical yield of candesartan cilexetil is 21.47 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Candesartan cilexetil
Candesartan cilexetil
Candesartan cilexetil
Candesartan cilexetil
Candesartan cilexetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.